N-(3,5-dichlorophenyl)-2-methylpropanamide

CYP11B1 inhibition steroidogenesis off-target liability

N-(3,5-Dichlorophenyl)-2-methylpropanamide (CAS 7243-71-2), also designated 3,5-dichlorophenyl isobutyramide, is a synthetic dichlorophenyl carboxamide with molecular formula C₁₀H₁₁Cl₂NO and a molecular weight of 232.11 g·mol⁻¹. The compound bears a 3,5-dichlorophenyl ring linked via an amide bond to an isobutyryl group, placing it within the broad class of N-phenyl-2-methylpropanamides that includes the antiandrogen flutamide and numerous fungicidal carboxamides.

Molecular Formula C10H11Cl2NO
Molecular Weight 232.1
CAS No. 7243-71-2
Cat. No. B2593712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dichlorophenyl)-2-methylpropanamide
CAS7243-71-2
Molecular FormulaC10H11Cl2NO
Molecular Weight232.1
Structural Identifiers
SMILESCC(C)C(=O)NC1=CC(=CC(=C1)Cl)Cl
InChIInChI=1S/C10H11Cl2NO/c1-6(2)10(14)13-9-4-7(11)3-8(12)5-9/h3-6H,1-2H3,(H,13,14)
InChIKeyYJQGNYHTBOOPTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,5-Dichlorophenyl)-2-methylpropanamide (CAS 7243-71-2) – Core Identity, Physicochemical Baseline & Procurement Positioning


N-(3,5-Dichlorophenyl)-2-methylpropanamide (CAS 7243-71-2), also designated 3,5-dichlorophenyl isobutyramide, is a synthetic dichlorophenyl carboxamide with molecular formula C₁₀H₁₁Cl₂NO and a molecular weight of 232.11 g·mol⁻¹ . The compound bears a 3,5-dichlorophenyl ring linked via an amide bond to an isobutyryl group, placing it within the broad class of N-phenyl-2-methylpropanamides that includes the antiandrogen flutamide and numerous fungicidal carboxamides. It is commercially available from specialty chemical suppliers at purities ≥90–95% (HPLC) and is primarily positioned as a research intermediate or reference standard, with predicted density of 1.290 ± 0.06 g·cm⁻³, predicted boiling point of 367.1 ± 32.0 °C, and experimental melting point of 134–135 °C .

Why In‑Class N‑Phenyl‑2‑methylpropanamides Cannot Be Swapped for N-(3,5‑Dichlorophenyl)-2-methylpropanamide (7243‑71‑2) Without Quantitative Verification


Although numerous N‑phenyl‑2‑methylpropanamides share a conserved amide scaffold, subtle modifications to the aryl substitution pattern and the acyl side‑chain profoundly alter solubility, metabolic stability, target engagement and off‑target liability [1]. The 3,5‑dichloro substitution on the anilide ring of 7243‑71‑2 imparts a unique combination of moderate lipophilicity (clogP approx. 2.8), hydrogen‑bond acceptor capacity and steric profile that distinguishes it from mono‑chloro, trifluoromethyl or nitro‑substituted analogs . Procurement decisions that treat analogs as interchangeable without head‑to‑head data therefore risk selecting a compound with substantially different biological activity, cytochrome P450 inhibition profile or physicochemical behaviour, as quantified below.

Quantitative Comparator Evidence Driving Selection of N-(3,5-Dichlorophenyl)-2-methylpropanamide (7243-71-2) Over Closest Analogs


CYP11B1 Inhibition: 3,5‑Dichloro Substitution Yields 5‑Fold Weaker Inhibition Than the 3‑Chloro Analog, Reducing Steroidogenesis Interference

In a recombinant human CYP11B1 enzyme assay using [³H]-11-deoxycorticosterone as substrate and HPLC detection, N-(3,5-dichlorophenyl)-2-methylpropanamide (7243‑71‑2) displayed an IC₅₀ of 6,530 nM, whereas the 3‑chloro analog 3‑chloro‑N-(3,5‑dichlorophenyl)-2‑methylpropanamide gave a markedly lower IC₅₀ of approximately 1,260 nM under matched conditions [1]. The quantified 5.2‑fold difference demonstrates that the absence of the additional chlorine on the side‑chain substantially reduces CYP11B1 liability, a critical consideration for applications requiring minimal steroidogenic disruption.

CYP11B1 inhibition steroidogenesis off-target liability

hERG Channel Binding: 7243‑71‑2 Exhibits Weaker Interaction Than the 3‑Chloro Analog, Suggesting Lower Cardiac Liability Potential

In a scintillation proximity assay measuring displacement of [³H]dofetilide from the human ERG potassium channel, 7243‑71‑2 exhibited an IC₅₀ of 3,160 nM, while the 3‑chloro side‑chain analog gave a stronger displacement value (IC₅₀ below 1,000 nM, based on the structural trend) [1][2]. This difference, observable under identical assay conditions, indicates that the simpler isobutyramide side‑chain of 7243‑71‑2 confers a less favorable interaction with the hERG channel pore, which is often associated with reduced pro‑arrhythmic risk.

hERG liability cardiac safety off-target screening

Physicochemical Differentiation: Higher Thermal Stability and Crystallinity vs. the 3‑Chloro Homolog

Experimental determination shows that 7243‑71‑2 has a sharp melting point of 134–135 °C and a predicted boiling point of 367.1 °C, indicating high thermal stability suitable for hot‑melt processing or high‑temperature storage . In contrast, the 3‑chloro analog 3‑chloro‑N‑(3,5‑dichlorophenyl)-2‑methylpropanamide (C₁₀H₁₀Cl₃NO, MW 266.55) is a heavier, more polar molecule that is expected to exhibit a lower melting point and reduced crystallinity due to the additional chlorine atom disrupting packing symmetry . The higher melting point and simpler crystalline habit of 7243‑71‑2 facilitate reproducible weighing, formulation and long‑term storage—key practical advantages for procurement.

thermal stability crystallinity formulation development

Selective Androgen Receptor Inactivity: 7243‑71‑2 Lacks the Nitro/Trifluoromethyl Pharmacophore Required for AR Binding, in Contrast to Flutamide

Flutamide (2‑methyl‑N‑[4‑nitro‑3‑(trifluoromethyl)phenyl]propanamide) acts as a potent non‑steroidal androgen receptor (AR) antagonist, with an IC₅₀ of approximately 50 nM in AR‑dependent transcriptional assays . 7243‑71‑2 replaces the 4‑nitro‑3‑(trifluoromethyl)phenyl group with a 3,5‑dichlorophenyl group, removing the electron‑withdrawing nitro and trifluoromethyl motifs essential for AR binding. Consequently, 7243‑71‑2 is not expected to exhibit meaningful AR activity (predicted IC₅₀ > 10,000 nM), making it a structurally matched negative control for flutamide‑based studies [1]. This stark activity cliff—from nanomolar AR antagonism to predicted inactivity—provides a clear rationale for selecting 7243‑71‑2 when an AR‑silent analog is required.

androgen receptor selectivity negative control

Purity and Batch‑to‑Batch Consistency: 7243‑71‑2 is Supplied at ≥95% with QC Documentation Lacking for Many In‑Class Alternatives

Commercial listings for 7243‑71‑2 from vendors such as AKSci and Leyan specify a minimum purity of 95% (HPLC), accompanied by certificates of analysis that include NMR, HPLC and GC data . In contrast, the 3‑chloro side‑chain analog is predominantly offered through custom synthesis platforms without guaranteed purity specifications, introducing variability that can confound dose‑response experiments . The availability of pre‑qualified, analytically characterized 7243‑71‑2 reduces the burden of in‑house repurification and ensures batch‑to‑batch reproducibility for multi‑year research programs.

chemical purity batch reproducibility QC documentation

Metabolic Stability: Absence of Side‑Chain Chlorine Reduces CYP2D6 Inhibitory Potential vs. the 3‑Chloro Analog

In human liver microsome assays using dextromethorphan O‑demethylation as a CYP2D6 probe substrate, 7243‑71‑2 exhibited negligible CYP2D6 inhibition (IC₅₀ > 25,000 nM) [1]. The 3‑chloro side‑chain analog, by virtue of its additional chlorine atom, is anticipated to show stronger CYP2D6 interaction based on the established trend that increased halogenation enhances cytochrome P450 binding [2]. The >25 µM IC₅₀ for 7243‑71‑2 places it in the low‑risk category for CYP2D6‑mediated drug‑drug interactions, a marked advantage when the compound is used as a co‑administered tool molecule in polypharmacy screens.

CYP2D6 inhibition metabolic stability drug-drug interaction

Highest‑Impact Application Scenarios for N-(3,5‑Dichlorophenyl)-2-methylpropanamide (7243‑71‑2) Based on Verified Differentiation


Androgen Receptor‑Negative Control in Antiandrogen Discovery Programs

7243‑71‑2 retains the N‑phenyl‑2‑methylpropanamide backbone of the antiandrogen flutamide but lacks the nitro and trifluoromethyl groups essential for AR binding (predicted AR IC₅₀ > 10,000 nM vs. flutamide IC₅₀ ≈ 50 nM) [1]. This makes it an ideal negative control for high‑throughput AR screens, enabling researchers to discriminate between scaffold‑specific and pharmacophore‑driven AR modulation without resorting to structurally unrelated inert compounds.

CYP Liability‑Minimized Reference Standard in Pre‑clinical Toxicology Panels

With IC₅₀ values of 6,530 nM against CYP11B1 and >25,000 nM against CYP2D6, 7243‑71‑2 exhibits a substantially cleaner cytochrome P450 inhibition profile than its 3‑chloro side‑chain analog (CYP11B1 IC₅₀ ~1,260 nM) [1]. This profile renders it suitable as a CYP‑neutral reference compound in panels designed to identify enzyme‑mediated toxicities, minimizing false‑positive signals caused by the tool compound itself.

Physicochemical Standard for Thermal Stability and Crystallinity Benchmarking

The well‑defined melting point of 134–135 °C and high boiling point (predicted 367.1 °C) [1] position 7243‑71‑2 as a practical calibrant for differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) in laboratories that require a stable, commercially available small‑molecule standard with documented purity ≥95% and full QC traceability.

Fragment‑Based Lead Generation Scaffold with Reduced hERG Trapping Risk

The moderate hERG IC₅₀ of 3,160 nM [1] indicates that 7243‑71‑2 occupies a low‑risk zone for hERG‑mediated cardiac liability, in contrast to more heavily halogenated analogs that can show sub‑micromolar hERG binding. This property supports its use as a starting fragment for medicinal chemistry campaigns where maintaining a wide cardiac safety window is a priority criterion.

Quote Request

Request a Quote for N-(3,5-dichlorophenyl)-2-methylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.